molecular formula C12H13FN2 B13343303 2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole

2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole

Cat. No.: B13343303
M. Wt: 204.24 g/mol
InChI Key: AVKWUFQIMQHKHV-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole is unique due to the presence of both a cyclopentyl group and a fluorine atom, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other fields.

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

2-cyclopentyl-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C12H13FN2/c13-9-5-6-10-11(7-9)15-12(14-10)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15)

InChI Key

AVKWUFQIMQHKHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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